6-甲基-4-氧代-1,4-二氢吡啶-3-甲酸甲酯

描述

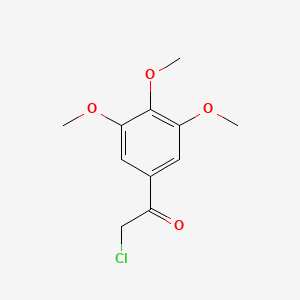

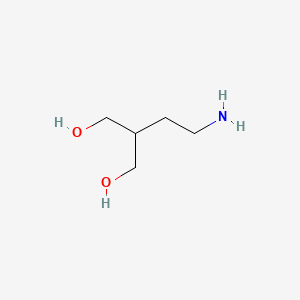

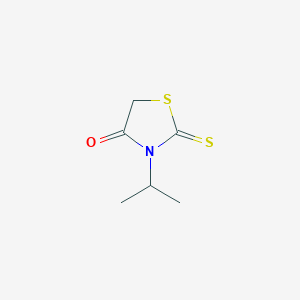

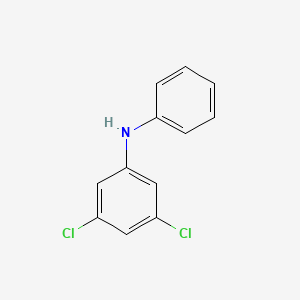

“Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is a type of organic scaffold with diverse pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound can be achieved through a catalytic multicomponent protocol involving terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Molecular Structure Analysis

The molecular structure of “Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate” is characterized by a dihydropyridine ring. The dihydropyridine ring is a notable organic scaffold with diverse pharmaceutical applications .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . The reaction is easy to implement, has a broad scope, and allows the construction of the scaffolds by creating three covalent bonds in one pot .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate” include a molecular weight of 167.16 . It is typically stored at room temperature .科学研究应用

合成方法

异恶唑合成策略:已经开发出一种创新方法来制备各种甲基 4-氧代-1,4-二氢吡啶-3-甲酸酯,包括 6-甲基-4-氧代-1,4-二氢吡啶-3-甲酸甲酯,该方法使用 Mo(CO)6 介导的甲基 2-(异恶唑-5-基)-3-氧代丙酸酯的环扩张。这种方法可以轻松获得三芳基取代和四取代烟酸酯 (Zanakhov 等人,2022 年)。

面向多样性的合成:已经开发出一种面向多样性的合成技术,用于 1-取代 4-芳基-6-氧代-1,6-二氢吡啶-3-甲酰胺,这与类似化合物(如 6-甲基-4-氧代-1,4-二氢吡啶-3-甲酸甲酯)的合成有关。该方法采用一系列转化步骤和组合筛选以获得最佳反应条件 (Baškovč 等人,2012 年)。

微波辅助合成:一种环保的微波加速反应工艺已被用于合成烷基 4-芳基取代-6-氯-5-甲酰-2-甲基-1,4-二氢吡啶-3-甲酸酯,这是一种类似的化合物类别。该方法减少了溶剂用量,简化了后处理程序,并获得了中等至较高的收率 (Rodríguez 等人,2011 年)。

化学反应和性质

性质和反应:已经研究了各种 1,4-二氢吡啶衍生物的合成和反应,包括与 6-甲基-4-氧代-1,4-二氢吡啶-3-甲酸甲酯 相似的化合物。这些研究提供了对这些化合物的化学性质和潜在反应性的见解 (Verdecia 等人,1996 年)。

晶体结构和建模:已经描述了类似 6-氯-4-(2-氯苯基)-5-甲酰-2-甲基-1,4-二氢吡啶-3-甲酸甲酯 化合物的合成、晶体结构和分子建模,提供了有关类似二氢吡啶衍生物的结构特征的宝贵信息 (de Armas 等人,2000 年)。

在有机合成中的应用

- 有机合成:6-甲基-4-氧代-1,4-二氢吡啶-3-甲酸甲酯和相关化合物已被用于合成各种有机化合物。它们在创建复杂分子中的用途,特别是在药物和材料科学的背景下,突出了它们的重要性 (Borgarelli 等人,2022 年)。

作用机制

Target of Action

Methyl 4-hydroxy-6-methylnicotinate, also known as Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, is a methyl ester of niacin . Its primary target is thought to involve peripheral vasodilation .

Mode of Action

The compound’s interaction with its targets results in enhanced local blood flow at the site of application . It is thought that Methyl 4-hydroxy-6-methylnicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Result of Action

The molecular and cellular effects of Methyl 4-hydroxy-6-methylnicotinate’s action primarily involve the enhancement of local blood flow . This can result in a warming sensation and potential relief from muscle and joint pain .

安全和危害

The safety and hazards associated with this compound include hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for the study of this compound could involve further exploration of its pharmaceutical applications, given its diverse potential uses . Additionally, more research could be conducted to optimize the synthesis process and to explore other possible reactions involving this compound .

属性

IUPAC Name |

methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)6(4-9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLPQVOWGSNOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736422 | |

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

CAS RN |

1073160-07-2 | |

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)

![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)